molecular formula C11H11N5O2 B8475288 (1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol

(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol

Cat. No. B8475288
M. Wt: 245.24 g/mol
InChI Key: OJLPWHFNKDBAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C11H11N5O2 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

[1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1,2,4-triazol-3-yl]methanol

InChI

InChI=1S/C11H11N5O2/c1-18-8-4-13-11(10-7(8)2-3-12-10)16-6-14-9(5-17)15-16/h2-4,6,12,17H,5H2,1H3

InChI Key

OJLPWHFNKDBAEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)N3C=NC(=N3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carboxylate (220 mg, 0.805 mmol) in THF (20 mL) was added LiAlH4 (1.208 mL, 2.415 mmol) dropwise over 5 min period at room temperature. The solution was refluxed for 1H and then cooled in an ice bath. The reaction mixture was quenched with water and extracted with EtOAc (3×100 ml). The organic layers were combined, washed with brine (30 ml), dried under MgSO4 and concentrated. The residue was purified by prep. HPLC to give (1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol (100 mg, 0.408 mmol, 50.6% yield). LCMS: m/z 246.2 (M+H)+, 1.36 min (method 8). 1H NMR (500 MHz, MeOD) δ ppm 9.24 (s, 1H) 7.53 (s, 1H) 7.47 (d, J=3.05 Hz, 1H) 6.68 (d, J=2.75 Hz, 1H) 4.84 (s, 2H) 4.03 (s, 3H).
Quantity
1.208 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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